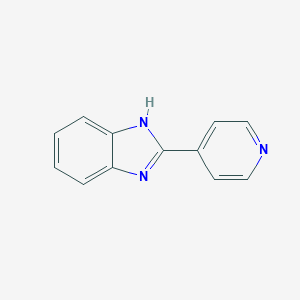

2-(4-Pyridyl)benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-4-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWWLYCGNNCLKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289654 | |

| Record name | 2-(4-Pyridyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804698 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2208-59-5 | |

| Record name | 2208-59-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Pyridyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-4-yl)-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization

The synthesis of 2-(4-Pyridyl)benzimidazole is commonly achieved through the condensation reaction of o-phenylenediamine (B120857) with isonicotinic acid. google.com Another reported method involves the reaction of 4-pyridinecarboxaldehyde (B46228) and 2-nitroaniline (B44862) in the presence of a cobalt(II) salt under hydro(solvo)thermal conditions, which leads to a cobalt-mediated cyclization. brandeis.edu

Characterization of the synthesized compound is typically performed using a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy helps to identify the functional groups present in the molecule, with characteristic peaks for N-H and C-N stretching vibrations. ijpcbs.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the proton and carbon environments within the molecule. iosrphr.org Mass spectrometry is used to confirm the molecular weight of the compound. ijpcbs.com

Crystal Structure and Polymorphism

The crystal structure of 2-(4-Pyridyl)benzimidazole has been determined through single-crystal X-ray diffraction. Studies have shown that the benzimidazole (B57391) and pyridyl rings are essentially co-planar. researchgate.net The molecules in the crystal lattice are often linked by hydrogen bonds, forming extended networks. researchgate.net For instance, in its trihydrate form, the nitrogen atoms of the benzimidazole and pyridine (B92270) rings interact with water molecules, creating a three-dimensional hydrogen-bonded structure. researchgate.net The planarity and hydrogen bonding capabilities of the molecule play a crucial role in its packing and the formation of different crystalline forms.

Coordination Chemistry

2-(4-Pyridyl)benzimidazole is a versatile ligand in coordination chemistry due to the presence of multiple nitrogen donor atoms. chemimpex.comcymitquimica.com It can coordinate to metal ions in a monodentate, bidentate, or bridging fashion. The pyridine (B92270) nitrogen and the imine nitrogen of the benzimidazole (B57391) ring are the primary coordination sites.

Numerous coordination complexes of this compound with various transition metals, including copper(I), zinc(II), cadmium(II), and cobalt(II), have been synthesized and structurally characterized. sci-hub.seacs.org For example, in some copper(I) cyanide complexes, the deprotonated this compound acts as a tridentate bridging ligand, leading to the formation of two-dimensional layered polymeric structures. sci-hub.se In other complexes, it can act as a neutral monodentate or bidentate ligand, resulting in different coordination geometries and dimensionalities, from one-dimensional chains to three-dimensional networks. sci-hub.seacs.orgtandfonline.com The structural diversity of these complexes is influenced by factors such as the metal-to-ligand ratio, the counter-anion, and the solvent system used during synthesis.

Photophysical Properties

The photophysical properties of 2-(4-Pyridyl)benzimidazole and its metal complexes have been a subject of significant research interest. The compound itself exhibits fluorescence, and its emission properties can be influenced by the solvent environment and pH. acs.orgresearchgate.net Studies have investigated the excited-state proton transfer (ESPT) processes of this compound in various media, revealing the presence of different emitting species depending on the conditions. acs.orgresearchgate.net

The coordination of this compound to metal ions can significantly alter its photoluminescent behavior. Many of its coordination polymers exhibit luminescence in the solid state. sci-hub.seacs.org For instance, certain zinc(II) and cadmium(II) coordination polymers based on this ligand display strong luminescence at room temperature, making them potential candidates for applications in light-emitting materials. acs.org The emission wavelengths and quantum yields of these materials are dependent on the nature of the metal ion and the specific coordination environment.

Applications in Materials Science

The unique properties of 2-(4-Pyridyl)benzimidazole have led to its exploration in various areas of materials science. Its thermal stability and ability to form luminescent coordination polymers make it a valuable component in the development of advanced materials. chemimpex.comsci-hub.se

One notable application is in the field of organic light-emitting diodes (OLEDs). The luminescent coordination complexes of this compound are being investigated as potential emissive materials in OLED devices. Furthermore, the compound and its derivatives are used as reagents in analytical chemistry for the detection of metal ions. chemimpex.com

Biological and Medicinal Chemistry Aspects

Conventional Synthetic Routes to this compound

Traditional methods for synthesizing the this compound scaffold have long been the cornerstone of its production. These routes, while effective, often involve multiple steps and require stringent reaction conditions.

Multi-step Synthesis Approaches

The construction of this compound can be achieved through multi-step pathways that often begin with the synthesis of key intermediates. One such approach involves the initial preparation of N-(p-toluenesulfonyl)-o-nitroaniline, followed by a reaction with 4-pyridinecarboxaldehyde (B46228). This intermediate is then subjected to reductive cyclization to yield the final product. While this method allows for controlled, stepwise assembly, it can be time-consuming and generate significant waste.

Another documented multi-step synthesis involves the reaction of 2-amino-benzimidazole with other reagents to build more complex structures, demonstrating the versatility of the benzimidazole core as a building block for more elaborate molecules. nih.gov

Cyclization Reactions in this compound Formation

The most prevalent conventional method for forming the benzimidazole ring is the Phillips-Ladenburg reaction. This involves the direct condensation of o-phenylenediamine (B120857) with a carboxylic acid or its derivative. semanticscholar.org For the synthesis of this compound, this typically means reacting o-phenylenediamine with isonicotinic acid (pyridine-4-carboxylic acid) or 4-pyridinecarboxaldehyde.

This condensation is an acid-catalyzed dehydration reaction, commonly carried out at high temperatures, often under reflux conditions for extended periods. semanticscholar.org Polyphosphoric acid (PPA) is a frequently used medium and catalyst, facilitating the cyclization by promoting the elimination of water. While this one-pot approach is more direct than some multi-step syntheses, it requires harsh conditions and can lead to purification challenges.

Table 1: Comparison of Conventional Synthesis Conditions

| Reactant 1 | Reactant 2 | Conditions | Yield |

|---|---|---|---|

| o-Phenylenediamine | Isonicotinic Acid | Polyphosphoric acid, high temperature | Moderate |

| o-Phenylenediamine | 4-Pyridinecarboxaldehyde | Oxidative conditions, heat | Variable |

| 2-Nitroaniline (B44862) | 4-Pyridinecarboxaldehyde | Cobalt(II) nitrate (B79036), ethanol, 120°C | Not specified |

Green Chemistry Approaches in Benzimidazole Synthesis

In response to the environmental impact of conventional methods, significant research has focused on developing greener, more sustainable synthetic routes. These approaches prioritize milder reaction conditions, the use of recyclable catalysts, and energy-efficient techniques.

Catalyst-Mediated Synthesis (e.g., Metal Salts, Nanocatalysts)

A variety of catalysts have been employed to make the synthesis of benzimidazoles more efficient and environmentally friendly. Lewis acids such as zirconium oxychloride (ZrOCl₂), titanium tetrachloride (TiCl₄), and tin(IV) chloride (SnCl₄) have proven to be effective catalysts, enabling reactions to proceed under milder conditions, sometimes even at room temperature. mdpi.com

Other metal salts, including copper(II) nitrate and iron(III) chloride supported on alumina, have also been used to catalyze the condensation reaction. mdpi.com An unusual example is a cobalt-mediated cyclization of 4-pyridinecarboxaldehyde and 2-nitroaniline under solvothermal conditions, which directly yields a cobalt(II) coordination compound of this compound. More recently, a reusable zinc-based boron nitride (Zn-BNT) material has been developed as a heterogeneous catalyst for the synthesis of 2-aryl benzimidazoles. nih.gov

Table 2: Examples of Catalysts in Green Synthesis of Benzimidazoles

| Catalyst | Reactants | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Er(OTf)₃ | o-Phenylenediamine, Aldehydes | Water | 80°C | High |

| ZrOCl₂·8H₂O | o-Phenylenediamine, Orthoesters | - | Room Temp | Excellent |

| Montmorillonite (B579905) K10 | o-Phenylenediamine, Benzaldehyde | Solvent-free | 60°C, Microwave | 98.5% |

| Zn-BNT | o-Phenylenediamine, Aldehydes | Acetonitrile | Microwave | High |

Microwave-Assisted and Ultrasound-Irradiation Methods

The application of alternative energy sources like microwaves and ultrasound has revolutionized the synthesis of benzimidazoles. Microwave-assisted synthesis dramatically reduces reaction times, often from hours to mere minutes, while frequently improving product yields. dergipark.org.trpreprints.org For instance, the reaction between o-phenylenediamine and aldehydes can be completed in as little as five minutes under solvent-free conditions using a catalyst like erbium triflate (Er(OTf)₃) or Montmorillonite K10 clay with microwave irradiation. preprints.orgpreprints.org

Similarly, ultrasound irradiation has been shown to be beneficial for promoting these reactions. The acoustic cavitation generated by ultrasound enhances mass transfer and accelerates the chemical transformation, leading to shorter reaction times and higher yields compared to conventional stirring methods. cu.edu.eg For example, the synthesis of pyrimido[1,2-a]benzimidazoles, a related class of compounds, sees a significant rate enhancement under ultrasonic irradiation. cu.edu.eg These methods represent a significant step forward in making the synthesis of this compound and its analogues more sustainable.

Derivatization Strategies for Substituted 2-(4-Pyridyl)benzimidazoles

The therapeutic potential and material properties of this compound can be fine-tuned by adding various functional groups to its core structure. Derivatization can occur on the benzimidazole ring system or the pyridine (B92270) ring.

Strategies for creating substituted analogues generally fall into two categories:

Building from substituted precursors: This involves using a substituted o-phenylenediamine or a substituted pyridine-4-carboxaldehyde/carboxylic acid in the initial cyclization reaction. This is a common method for introducing substituents onto the benzene (B151609) portion of the benzimidazole core or the pyridine ring. nih.govjapsonline.com For example, using a 4-alkoxy-substituted o-phenylenediamine or a 7-fluoro-substituted variant can lead to derivatives with modified electronic and physical properties. nih.govresearchgate.net

Post-synthesis modification: This involves chemically altering the parent this compound molecule. A common modification is N-alkylation or N-acylation at the benzimidazole nitrogen. For example, reacting the parent compound with ethyl bromoacetate (B1195939) can add an ester functional group to the imidazole (B134444) nitrogen. dergipark.org.tr Another advanced strategy involves palladium-catalyzed cross-coupling reactions to form new carbon-nitrogen or carbon-carbon bonds, though this can be more complex and costly.

A series of phenylazo-substituted derivatives of pyridyl-benzimidazoles have been synthesized using a modified Mills reaction, demonstrating a specific strategy to introduce photoswitchable groups onto the scaffold. rsc.org These derivatization strategies are crucial for exploring the structure-activity relationships of this versatile compound. nih.govresearchgate.net

Modification at the Benzimidazole Core

Modifications to the benzimidazole nucleus are primarily achieved by two routes: utilizing substituted precursors during the initial cyclization reaction or by direct functionalization of the pre-formed benzimidazole ring system.

A widely employed method for constructing the benzimidazole core is the Phillips-type condensation, which involves the reaction of an o-phenylenediamine derivative with a carboxylic acid under acidic conditions. thieme-connect.comscispace.com By selecting appropriately substituted o-phenylenediamines, a variety of analogues can be synthesized. For instance, the reaction of 4-chloro-o-phenylenediamine or 4,5-dichloro-o-phenylene diamine with isonicotinic acid in the presence of polyphosphoric acid yields 5-chloro-2-(4-pyridyl)benzimidazole and 5,6-dichloro-2-(4-pyridyl)benzimidazole, respectively. google.com Similarly, using 4-methyl-1,2-phenylenediamine results in the formation of 5-methyl-2-(4-pyridyl)-1H-1,3-benzimidazole. journals.co.za

Table 1: Synthesis of Benzimidazole Core-Modified Analogues via Phillips Condensation

| o-Phenylenediamine Precursor | Reagent | Product | Reference |

|---|---|---|---|

| 4-Chloro-o-phenylenediamine | Isonicotinic Acid | 5-Chloro-2-(4-pyridyl)benzimidazole | google.com |

| 4,5-Dichloro-o-phenylenediamine | Isonicotinic Acid | 5,6-Dichloro-2-(4-pyridyl)benzimidazole | google.com |

| 4-Methyl-1,2-phenylenediamine | Isonicotinic Acid | 5-Methyl-2-(4-pyridyl)-1H-1,3-benzimidazole | journals.co.za |

| 4-Fluorobenzene-1,2-diamine | 4-Pyridinecarbaldehyde | 5-Fluoro-2-(pyridin-4-yl)-1H-benzo[d]imidazole | mdpi.com |

| 4,5-Dimethylbenzene-1,2-diamine | 4-Pyridinecarbaldehyde | 5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole | mdpi.com |

Another key site for modification is the nitrogen atom of the imidazole ring. N-alkylation can be performed on the 2-(pyridyl)benzimidazole scaffold using various alkylating agents. researchgate.netniscpr.res.in A common method involves the use of alkyl bromides in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663). researchgate.net In addition to alkylation, N-acylation can be achieved by reacting the benzimidazole with acyl chlorides, such as 1- or 2-naphthoyl chloride, in the presence of sodium hydride. mdpi.com These reactions typically result in a mixture of regioisomers, which requires careful structural assignment. mdpi.com

A more complex approach involves a multi-step synthesis to introduce functionality onto the benzene ring prior to the final cyclization. For example, a 4-amido-substituted analogue was synthesized starting from 2-amino-3-nitro-benzoic acid. nih.gov The process involved amidation, reduction of the nitro group to an aniline, coupling with isonicotinic acid, and a final heating step in acetic acid to induce cyclization and form the desired benzimidazole. nih.gov Research has also shown that direct halogenation of the benzimidazole ring is possible, leading to compounds such as 5-fluoro-, 5-chloro-, 5-bromo-, and 5-iodo-1H-benzo[d]imidazol-2-ylamino derivatives. nih.gov

Modification at the Pyridyl Moiety

Altering the pyridyl portion of the molecule offers another avenue for creating structural diversity. This is often accomplished by using a modified pyridine derivative as a starting material in the condensation reaction.

The position of the nitrogen atom in the pyridine ring has been shown to be a critical determinant of the compound's properties. mdpi.comnih.gov Analogues featuring 2-pyridyl and 3-pyridyl isomers are synthesized by replacing the typical 4-pyridinecarboxylic acid (isonicotinic acid) or 4-pyridinecarbaldehyde with their respective 2- and 3-isomers in the condensation step with o-phenylenediamine. google.commdpi.com For example, reacting o-phenylenediamine with pyridine-3-carboxylic acid yields 2-(3-pyridyl)benzimidazole. google.com Structure-activity relationship (SAR) studies have indicated that moving the nitrogen from the 4-position of the pyridyl ring can lead to a loss of biological activity in certain contexts, suggesting the 4'-pyridyl nitrogen often acts as a crucial hinge binder for protein targets. nih.gov

Table 2: Synthesis of Pyridyl Isomers of 2-(Pyridyl)benzimidazole

| Pyridine Precursor | o-Phenylenediamine | Product | Reference |

|---|---|---|---|

| Pyridine-4-carboxaldehyde | Benzene-1,2-diamine | 2-(Pyridin-4-yl)-1H-benzo[d]imidazole | mdpi.com |

| Pyridine-3-carboxaldehyde | Benzene-1,2-diamine | 2-(Pyridin-3-yl)-1H-benzo[d]imidazole | mdpi.com |

| Pyridine-2-carbaldehyde | Benzene-1,2-diamine | 2-(Pyridin-2-yl)-1H-benzo[d]imidazole | mdpi.com |

| Pyridine-3-carboxylic acid | 4-Chloro-o-phenylenediamine | 5-Chloro-2-(3-pyridyl)benzimidazole | google.com |

Beyond altering the nitrogen's position, substituents can be introduced onto the pyridine ring itself. A series of 2-(2-pyridinyl)benzimidazoles has been developed with various substituents on the pyridine ring to enhance anti-inflammatory activity. nih.gov One notable derivative, 2-(5-ethylpyridin-2-yl)benzimidazole, was synthesized and showed significant activity. nih.gov More complex modifications include the synthesis of derivatives like 2-(4-phenoxypyridin-2-yl)-1H-benzimidazole, which is achieved through a modified Mills reaction. researchgate.net These examples demonstrate that utilizing pre-functionalized pyridine building blocks is an effective strategy for exploring the chemical space around the pyridyl moiety.

X-ray Crystallography in Determining Molecular and Crystal Structures

X-ray crystallography has been instrumental in determining the precise three-dimensional arrangement of atoms within the this compound molecule and its crystalline forms. Studies on the trihydrate form of the compound reveal that the benzimidazole and pyridyl rings are essentially co-planar. researchgate.netiucr.org This planarity is a significant feature of the molecule's structure.

In the crystal lattice of the trihydrate, the molecules are interconnected through a network of hydrogen bonds. researchgate.net The nitrogen atoms of the benzimidazole and pyridyl moieties, along with the water molecules of hydration, participate in this extensive hydrogen-bonding network, creating a stable three-dimensional structure. researchgate.netiucr.org An unhydrated form of this compound has also been characterized, which exhibits a slightly larger angle of 3.62(11)° between the pyridine and benzimidazole planes. researchgate.net In this anhydrous crystal, N—H···N hydrogen bonds link the molecules into chains, which are further organized into sheets by weak π–π stacking interactions. researchgate.net

The versatility of this compound as a ligand in coordination chemistry is also evident from crystallographic studies of its metal complexes. For instance, it can act as a bridging ligand in silver(I) complexes, forming one-dimensional "zigzag" chains. researchgate.net In cobalt(II) complexes, it has been observed to form three-dimensional polymeric networks through hydrogen bonding. brandeis.edu The specific coordination mode and resulting supramolecular architecture are influenced by factors such as the metal ion and the presence of other ligands or counter-ions. acs.org

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | Pbca | iucr.org |

| a (Å) | 8.019(2) | iucr.org |

| b (Å) | 17.521(4) | iucr.org |

| c (Å) | 18.239(4) | iucr.org |

| V (ų) | 2564.3(9) | iucr.org |

| Z | 8 | iucr.org |

| Temperature (K) | 293 | iucr.org |

| R-factor | 0.050 | iucr.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, the protons on the benzimidazole and pyridine rings resonate at characteristic chemical shifts. The aromatic protons typically appear in the region between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns allow for the unambiguous assignment of each proton. For instance, the protons on the pyridine ring can be distinguished from those on the benzimidazole ring based on their distinct electronic environments.

| Nucleus | Chemical Shift (ppm) | Reference |

| ¹H (Aromatic) | 7.0 - 8.5 | |

| ¹³C (Pyridyl) | ~150 | |

| ¹³C (Benzimidazole) | ~120 - 140 |

Infrared (IR) Spectroscopy for Vibrational Analysis

The N-H stretching vibration of the imidazole ring is typically observed in the region of 2540–3060 cm⁻¹. researchgate.net The C=N stretching vibration, characteristic of the imidazole and pyridine rings, appears around 1600 cm⁻¹. The spectrum also contains a series of bands corresponding to the in-plane and out-of-plane bending vibrations of the C-H bonds and the skeletal deformations of the aromatic rings. researchgate.net These vibrational modes are sensitive to the molecular structure and intermolecular interactions, such as hydrogen bonding. The IR spectra of metal complexes of this compound have also been studied to understand the coordination of the ligand to the metal center. tandfonline.comacs.org

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 2540 - 3060 | researchgate.net |

| C=N Stretch | ~1600 | |

| Ring Breathing/Deformations | 500 - 700 | researchgate.net |

Terahertz Time-Domain Spectroscopy (THz-TDS) for Molecular Fingerprinting

Terahertz time-domain spectroscopy (THz-TDS) is a relatively new technique that probes low-frequency molecular vibrations, often involving the collective motion of large parts of the molecule. This technique has proven to be a valuable tool for creating a unique "molecular fingerprint" of this compound and for distinguishing it from its isomers.

Studies have shown that the THz-TDS spectra of this compound (4PBI) and its positional isomer, 2-(2-Pyridyl)benzimidazole (B74506) (2PBI), exhibit significant differences in the range of 0.2–2.5 THz. researchgate.netnih.gov These differences manifest in the number, amplitude, and frequency positions of the absorption peaks. researchgate.netnih.gov

These spectral distinctions are attributed to differences in the molecular and crystal structures of the two isomers. researchgate.netnih.gov Specifically, the dihedral angle between the benzimidazole and pyridine rings, as well as the nature of the intermolecular hydrogen-bonding interactions within the crystal lattice, are key factors that influence the low-frequency vibrational modes observed in the THz region. researchgate.netnih.gov The sensitivity of THz-TDS to these subtle structural variations makes it an excellent technique for identifying and differentiating positional isomers of pyridylbenzimidazole derivatives. researchgate.net Density functional theory (DFT) calculations have been successfully used to simulate the THz spectra and confirm the experimental findings. researchgate.netnih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of this compound, offering a balance between computational cost and accuracy. researchgate.netnih.gov These calculations have been instrumental in understanding the molecule's electronic characteristics, geometric structure, and vibrational modes, as well as predicting its reactivity.

Electronic Structure and Properties

DFT calculations have been crucial in characterizing the electronic landscape of this compound. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the molecule's electronic transitions and reactivity. A smaller HOMO-LUMO energy gap generally indicates a molecule that is more easily excited and more reactive. nih.gov

The distribution of electron density within the molecule is another key aspect revealed by DFT. Molecular Electrostatic Potential (MEP) maps, for instance, identify the electron-rich and electron-deficient regions of the molecule. researchgate.netnih.gov These maps are valuable for predicting sites susceptible to electrophilic and nucleophilic attack. In this compound, the nitrogen atoms are typically the most electron-rich sites, influencing its coordination chemistry and hydrogen bonding interactions. researchgate.net

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Method | Reference |

| HOMO-LUMO Gap | Varies with solvent | DFT/B3LYP | nih.gov |

| Dipole Moment | Varies with substituent | DFT | dergipark.org.tr |

Note: Specific values for HOMO-LUMO gap and dipole moment are highly dependent on the computational method, basis set, and simulated environment (gas phase or solvent).

Molecular Geometry Optimization and Vibrational Modes

DFT calculations are widely used to determine the most stable three-dimensional structure of this compound through geometry optimization. researchgate.netresearchgate.net This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. A notable structural feature of this compound is the dihedral angle between the benzimidazole and pyridine rings, which influences the extent of π-conjugation and, consequently, its electronic and photophysical properties. researchgate.netnih.gov

Furthermore, DFT can predict the vibrational frequencies of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.netresearchgate.net By comparing the calculated vibrational spectra with experimental data, researchers can confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. researchgate.netnih.gov

Table 2: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) | Method | Reference |

| Bond Length | C-N (imidazole) | ~1.37 | B3LYP | irjweb.com |

| Bond Length | C-N (pyridine) | ~1.34 | B3LYP | nbu.edu.sa |

| Dihedral Angle | Benzimidazole-Pyridine | Varies | DFT | researchgate.netnih.gov |

Note: The presented values are approximate and can vary based on the specific computational methodology.

Quantum Chemical Descriptors and Reactivity

DFT calculations provide a suite of quantum chemical descriptors that quantify the reactivity of this compound. rsdjournal.org These descriptors are derived from the electronic structure and are used to predict the molecule's behavior in chemical reactions.

Key reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A higher hardness value suggests greater stability and lower reactivity. nih.govresearchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability and reactivity. dergipark.org.trrsc.org

Electronegativity (χ): The ability of the molecule to attract electrons. researchgate.netrsc.org

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. dergipark.org.trelectrochemsci.org

These descriptors are valuable in various applications, such as predicting the efficiency of this compound and its derivatives as corrosion inhibitors. rsdjournal.orgscispace.com

Table 3: Quantum Chemical Descriptors for this compound

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (I-A)/2 | Resistance to deformation or charge transfer |

| Chemical Softness (S) | 1/η | Ease of deformation or charge transfer |

| Electronegativity (χ) | (I+A)/2 | Electron-attracting power |

| Electrophilicity Index (ω) | χ²/2η | Propensity to accept electrons |

I is the ionization potential and A is the electron affinity, which can be approximated from the HOMO and LUMO energies, respectively.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound and its interactions with its environment over time. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into processes such as solvation, conformational changes, and interactions with biological macromolecules. semanticscholar.orgsemanticscholar.org

In the context of this compound, MD simulations have been employed to:

Investigate the solvation of the molecule in different solvents, revealing how solvent molecules arrange around the solute and influence its properties. semanticscholar.orgrandallcygan.com

Study the interaction of this compound with lipid bilayers, providing a model for how the molecule might permeate cell membranes. semanticscholar.org

Explore the binding of this compound-based ligands to protein targets, which is crucial for drug design and understanding biological activity. frontiersin.orgnih.gov

MD simulations complement the static picture provided by DFT by introducing temperature and time, allowing for the exploration of the dynamic nature of molecular systems.

Excited State Proton Transfer (ESPT) Theoretical Models

This compound is known to exhibit Excited State Proton Transfer (ESPT), a fundamental photochemical process where a proton is transferred from one part of the molecule to another upon photoexcitation. researchgate.netacs.org Theoretical models, often based on Time-Dependent Density Functional Theory (TD-DFT), are essential for understanding the mechanism of ESPT. nih.govacs.org

These theoretical studies can:

Calculate the potential energy surfaces of the ground and excited states, identifying the reaction pathway and the energy barrier for proton transfer. nih.gov

Elucidate the role of the solvent in mediating the proton transfer, as solvent molecules can form hydrogen-bonded bridges that facilitate the process. researchgate.netrsc.org

Explain the dual fluorescence observed for this compound, where emission can occur from both the initial (normal) excited state and the proton-transferred (tautomer) excited state. acs.org

The ESPT process in this compound and its derivatives is of significant interest for applications in fluorescent probes and sensors. aip.org

Non-Linear Optical (NLO) Properties Theoretical Analysis

Theoretical analysis, primarily using DFT, has been employed to investigate the Non-Linear Optical (NLO) properties of this compound and its derivatives. cumhuriyet.edu.trnih.gov NLO materials have applications in technologies such as optical switching and frequency conversion.

The key NLO properties calculated theoretically include:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field. bohrium.comnih.gov

First Hyperpolarizability (β): The second-order NLO response, which is responsible for effects like second-harmonic generation. nih.govresearchgate.net

Theoretical studies have shown that the NLO properties of this compound can be tuned by chemical modification, such as the introduction of electron-donating or electron-withdrawing groups. cumhuriyet.edu.trnih.gov These computational predictions guide the design of new molecules with enhanced NLO activity.

Table 4: Calculated NLO Properties for Benzimidazole Derivatives

| Compound Class | Property | Finding | Reference |

| Pyridine Benzimidazole Derivatives | Polarizability (α), Hyperpolarizability (β) | Methyl group substitution can increase NLO activity. | cumhuriyet.edu.tr |

| N-1-sulfonyl substituted benzimidazoles | First Hyperpolarizability (β) | Strategic placement of nitro groups enhances NLO response. | nih.gov |

Role as a Ligand in Metal Complex Formation

This compound is a versatile ligand capable of coordinating with metal ions in several ways. chemimpex.com Its structure features two primary nitrogen donor sites: the pyridyl nitrogen (NPy) and the imine nitrogen of the benzimidazole ring (NBim). researchgate.net This allows it to act as a monodentate ligand, typically coordinating through the more accessible pyridyl nitrogen atom. mdpi.com For instance, in the mononuclear complex diaquabis(nitrato-O)bis[2-(4-pyridyl)-1H-benzimidazole-N]zinc(II), the ligand coordinates to the zinc center solely via the nitrogen of the pyridine ring. mdpi.com

Beyond simple monodentate coordination, the ligand is well-known for its ability to act as a bridging ligand, linking two or more metal centers. This bridging action can occur through the pyridyl and imidazole nitrogen atoms, as seen in dinuclear zinc compounds like tetrachlorobis{µ-[2-(pyridin-4-yl)-1H-benzimidazole]}dizinc(II). mdpi.com This capacity to connect metal ions is fundamental to the formation of coordination polymers. researchgate.netmdpi.com Furthermore, upon deprotonation of the benzimidazole N-H group, the resulting anion can function as an N,N-bidentate chelating ligand, forming a stable five-membered ring with a metal center. escholarship.orgnih.govscielo.org.co The molecule's structure also provides sites for hydrogen bonding, which can play a crucial role in assembling complex supramolecular structures. researchgate.nettandfonline.com

Synthesis and Characterization of Metal(II) Complexes

The synthesis of metal(II) complexes with this compound is typically achieved by reacting a metal(II) salt with the ligand in a suitable solvent. tandfonline.combrandeis.edu For example, reactions of metal acetates or chlorides with the ligand have yielded complexes of copper(II) and iron(II). tandfonline.com Hydrothermal or solvothermal methods are also employed, as demonstrated in the cobalt-mediated synthesis of Co[this compound]2(H2O)2(NO3)2. brandeis.edu Characterization of these complexes relies on a suite of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and UV-visible absorption spectroscopy, to determine their structure and properties. tandfonline.combrandeis.edu

The coordination of this compound with metal(II) ions leads to various coordination geometries, most notably octahedral and square-planar. The specific geometry is influenced by the metal ion, the counter-anions, and the stoichiometry of the reaction.

Octahedral Geometry: This is a common coordination environment for metal(II) complexes with this ligand. For example, the complex [Fe(4-PBIM)2(Cl)2(H2O)2] exhibits an octahedral geometry where the iron(II) center is coordinated to two this compound ligands, two chloride ions, and two water molecules. tandfonline.com Similarly, zinc(II) complexes have been reported to adopt distorted octahedral geometries. acs.org In some cases, three bidentate ligands coordinate to a single metal center, as seen in a distorted octahedral copper(II) complex, Cu(PyBIm)32. nih.gov

Square-Planar Geometry: This geometry is also observed, particularly with d⁸ metal ions like copper(II). A four-coordinate, distorted square-planar species, Cu(PyBIm)(NO3)(H2O), has been synthesized and characterized, where the copper(II) ion is bound to one ligand, a nitrate ion, and a water molecule. nih.gov Studies on a series of benzimidazole-based Schiff base metal complexes also confirmed square-planar structures for Cu(II) complexes, while related Co(II) and Ni(II) complexes adopted octahedral geometries. tandfonline.com

The table below summarizes the observed geometries for various Metal(II) complexes of this compound.

| Metal Ion | Complex Formula | Geometry | Reference(s) |

| Fe(II) | [Fe(4-PBIM)2(Cl)2(H2O)2] | Octahedral | tandfonline.com |

| Co(II) | [Co(HL)Cl2] | Octahedral | tandfonline.com |

| Ni(II) | [Ni(HL)Cl2] | Octahedral | tandfonline.com |

| Cu(II) | [Cu(HL)Cl]Cl | Square-Planar | tandfonline.com |

| Cu(II) | Cu(PyBIm)(NO3)(H2O) | Distorted Square-Planar | nih.gov |

| Cu(II) | Cu(PyBIm)32 | Distorted Octahedral | nih.gov |

| Zn(II) | [Zn2(p-BDC)2(L1)(H2O)2] | Octahedral | acs.org |

The versatility of this compound is highlighted by its ability to act as both a chelating and a bridging ligand, sometimes simultaneously within the same complex structure.

Chelating Ligand: When deprotonated, the 2-(2-pyridyl)benzimidazolate anion acts as an N,N-bidentate ligand, forming a stable chelate ring with the metal ion. escholarship.orgnih.gov This mode of coordination is crucial in the formation of many discrete molecular complexes. For a silver(I) complex, [Ag(sac)(pbi)], the ligand forms a five-membered chelate ring. scielo.org.coredalyc.org

Bridging Ligand: The ligand can bridge two metal centers using its two distinct nitrogen donor atoms. mdpi.comacs.org This is fundamental to the construction of polynuclear complexes and coordination polymers. For example, in silver(I) complexes, the ligand has been shown to bridge metal atoms via its pyridyl and benzimidazole nitrogens to form one-dimensional "zigzag" chains. researchgate.net

Concurrent Chelating and Bridging: In more complex structures, the ligand has demonstrated the rare ability to act as both a chelating and a bridging ligand concurrently. In a novel tetranuclear platinum(II) complex, [Pt4Me4(µ-dppac)2(pbz)2Cl2], the 2-(2-pyridyl)benzimidazolate (pbz) ligands stabilize the structure by simultaneously chelating to one platinum center and bridging to another. escholarship.orgnih.gov

Spectroscopic and Structural Analysis of Coordination Polymers

Coordination polymers constructed from this compound and metal ions have been extensively studied to understand their structures and properties. Single-crystal X-ray diffraction is the definitive method for structural elucidation, revealing intricate one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks. acs.org

For instance, a series of six zinc(II) coordination polymers synthesized with flexible bis-[(pyridyl)-benzimidazole] ligands and dicarboxylate co-ligands showed a variety of structures. acs.org One compound formed a 1D double chain that extended into a 2D supramolecular sheet via π−π interactions. acs.org Others displayed 2D layered structures, which in some cases were further connected by π−π stacking to form 3D supramolecular architectures or formed interpenetrating networks. acs.org The structural diversity was found to be dependent on the length of the flexible spacer in the ligand. acs.org

Infrared (IR) spectroscopy is a key tool for confirming the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the pyridine and benzimidazole rings upon complexation provide evidence of bonding. For example, shifts in the ν(C=N) stretching frequencies are indicative of coordination through the nitrogen atoms. mdpi.comacs.org

The table below provides examples of coordination polymers and their structural features.

| Complex Formula | Dimensionality | Structural Features | Reference(s) |

| Ag(4-PyBim)·(H2O) | 1D | "Zigzag" chains linked by hydrogen bonds | researchgate.net |

| [Zn2(m-BDC)2(L1)]·2H2O | 1D → 2D | Double chain extended by π−π interactions | acs.org |

| [Zn2(p-BDC)2(L1)(H2O)2] | 2D → 3D | Layered structure extended by π−π interactions | acs.org |

| [Zn2(p-BDC)2(L2)]·CH3OH | 2D | 2-fold parallel interpenetrating network | acs.org |

| {[Zn(PBM)(fumarate)]∙H2O}n | 1D | One-dimensional coordination polymer | bohrium.com |

Electronic Properties of Metal Complexes

The electronic properties of metal complexes containing this compound are of significant interest, with studies focusing on their absorption spectra and magnetic behavior. The conjugated π-system of the ligand contributes to its electronic characteristics and those of its complexes. cymitquimica.com

UV-visible spectroscopy reveals electronic transitions within the complexes. The spectra typically show intense bands in the UV region corresponding to π→π* and n→π* transitions within the ligand itself. scielo.org.cotandfonline.com For a silver(I) complex, bands were observed at 305 nm and 263 nm, attributed to the ligand and a saccharinate co-ligand, respectively, with no metal-to-ligand charge transfer bands observed in the visible region. scielo.org.co In contrast, studies of beryllium(II) complexes showed that their absorption properties originate from ligand-to-ligand charge transfer between the phenyl and 2-(2'-pyridyl)benzimidazolyl moieties. epa.gov The electronic spectra of copper(II) complexes can provide information about the coordination geometry, with different bands corresponding to d-d transitions in octahedral or square pyramidal environments. mdpi.com

Some iron(II) complexes of related pyridyl-benzimidazole ligands have been shown to exhibit spin-crossover (SCO) behavior, where the spin state of the iron(II) ion transitions between low-spin and high-spin states with changes in temperature. cmu.ac.th For complexes of 2-(pyridin-2-yl)benzoxazole, a structurally similar ligand, the electronic and steric effects of the fused benzene ring were found to stabilize the high-spin state. cmu.ac.th While some salts were normal high-spin paramagnets, the tetraphenylborate (B1193919) salt of the tris-ligand iron(II) complex showed an incomplete, gradual spin-state transition, highlighting the influence of counter-anions and solid-state packing effects on the electronic properties. cmu.ac.th

Enzyme Inhibition Studies

The ability of this compound and its analogues to interact with various enzymes has been a significant area of research, leading to the identification of potent inhibitors for several key protein targets.

Protein Kinase N2 (PKN2) is a serine/threonine protein kinase that has been identified as a potential therapeutic target in diseases like cancer. nih.govnih.gov Research efforts have focused on developing selective chemical tools to study the biological functions of this relatively unexplored kinase. nih.govnih.gov Within this context, a 2-(4-pyridyl)-benzimidazole derivative, identified as compound 5 (4-(1H-benzo[d]imidazol-2-yl)picolinamide), has been repurposed and validated as a potent PKN2 inhibitor. nih.gov This compound was originally developed as a PARP inhibitor but demonstrated greater potency for PKN2. nih.gov It serves as a valuable chemical probe to explore the roles of PKN2 in both normal and cancerous cells. nih.gov

Compound 5 was found to inhibit PKN2 with a half-maximal inhibitory concentration (IC₅₀) of 0.064 µM and an inhibitor constant (Kᵢ) of 0.032 µM. nih.gov This makes it a significant tool for investigating the therapeutic potential of targeting PKN2. nih.gov

Inhibitory Activity of Benzimidazole Derivatives against PKN Family Kinases

| Compound | PKN2 IC₅₀ (μM) | PKN2 Kᵢ (μM) | PKN1 Kᵢ (μM) | Selectivity (PKN1 Kᵢ / PKN2 Kᵢ) |

|---|---|---|---|---|

| Compound 5 | 0.064 | 0.032 | 0.500 | ~17-fold |

| Compound 19 | - | - | - | 26-fold |

A crucial aspect of developing a chemical tool is understanding its selectivity across the entire family of kinases, known as the kinome. nih.gov The selectivity of compound 5 was assessed against a panel of 137 kinases. nih.gov The results showed it to be highly selective for PKN2. nih.gov Besides PKN2, it only demonstrated significant inhibition (potency < 0.100 µM) against two other kinases: its close homolog PKN1 and CDC2-like kinase 4 (CLK4). nih.gov The compound exhibited approximately 17-fold greater selectivity for PKN2 over PKN1. nih.govnih.gov This high selectivity is vital for a chemical probe, as it ensures that observed biological effects are primarily due to the inhibition of the intended target, PKN2, minimizing off-target effects. nih.govassayquant.com

Structure-activity relationship (SAR) studies have been conducted to understand the chemical features of the this compound scaffold that are essential for PKN2 inhibition. nih.gov These studies confirmed that three key features of compound 5 are necessary for its activity against PKN2:

The primary amide at the 4-position of the pyridine ring. nih.gov

The 4'-pyridyl group itself. nih.gov

A free N-H group at the 1-position of the benzimidazole ring. nih.gov

Further efforts to improve upon compound 5 involved synthesizing analogues. For instance, compound 19 (4-(6-bromo-1H-benzo[d]imidazol-2-yl)picolinamide) was created by introducing a bromine atom at the 6-position of the benzimidazole core. nih.gov While this modification resulted in a nearly three-fold decrease in potency against PKN2 compared to compound 5 , it did lead to a slight improvement in selectivity over PKN1, with compound 19 being 26-fold selective. nih.gov

Structure-Activity Relationship of Benzimidazole Derivatives for PKN2 Inhibition

| Compound | Modification | Effect on PKN2 Potency | Selectivity vs PKN1 |

|---|---|---|---|

| Compound 5 | Parent compound | High (Kᵢ = 0.032 μM) | ~17-fold |

| Compound 19 | Bromine at 6-position | Reduced (nearly 3x less potent than 5) | Improved (26-fold) |

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. scielo.br The benzimidazole analogue of 2-(pyridin-4yl)benzothiazole, which is this compound (BIA ), has been studied for its ability to inhibit this enzyme. scielo.br

In a comparative study, this compound showed urease inhibitory activity, although it was less potent than its benzothiazole (B30560) counterpart. scielo.br The concentration of BIA required to inhibit 50% of the urease activity (IC₅₀) was determined to be 2.14 mM. scielo.br Kinetic studies revealed that BIA acts as a mixed inhibitor, meaning it can bind to both the free enzyme and the enzyme-substrate complex. scielo.br The inhibitor dissociation constants indicated a slightly higher affinity for an allosteric site (Kᵢ' = 1.45 ± 0.29 mM) compared to the enzyme's active site (Kᵢ = 2.1 ± 0.47 mM). scielo.br

Urease Inhibitory Activity of this compound (BIA)

| Compound | IC₅₀ (mM) | Inhibition Type | Active Site Kᵢ (mM) | Allosteric Site Kᵢ' (mM) |

|---|---|---|---|---|

| BIA | 2.14 | Mixed | 2.1 ± 0.47 | 1.45 ± 0.29 |

The this compound scaffold has been implicated in interactions with other enzymes beyond PKN2 and urease.

Poly(ADP-ribose) Polymerase (PARP): The parent compound that led to the development of the PKN2 inhibitor was initially designed as an inhibitor of PARP, a nuclear enzyme involved in DNA repair. nih.govacs.org This highlights the scaffold's versatility in interacting with different enzyme active sites. acs.org

Escherichia coli Methionine Aminopeptidase: 2-(2'-Pyridyl)benzimidazole, a close isomer, has been identified as an inhibitor of E. coli methionine aminopeptidase, suggesting potential for developing novel antibacterial agents. medchemexpress.com While this finding is for a different isomer, it points to the broader potential of the pyridyl-benzimidazole class as enzyme inhibitors. medchemexpress.comchemimpex.com

β-glucuronidase: Other benzimidazole derivatives have been reported as inhibitors of β-glucuronidase, an enzyme implicated in the development of certain cancers and the side effects of some drugs. researchgate.net

Protein Kinase N2 (PKN2) Inhibition as Chemical Tools

Antimicrobial Activities

Derivatives of benzimidazole are known to possess a wide spectrum of antimicrobial activities. ontosight.aiontosight.ai Specific research into this compound (BIA ) has demonstrated its activity against the bacterium Helicobacter pylori. scielo.br This bacterium is a major cause of gastritis, peptic ulcers, and is a risk factor for gastric cancer. scielo.br

The activity of BIA was tested against one reference strain and six clinical isolates of H. pylori. It was found to have a minimal inhibitory concentration (MIC) ranging from 20 to 164 µM. scielo.br This demonstrates its potential as a lead compound for the development of new anti-H. pylori agents. scielo.br

Anti-Helicobacter pylori Activity of this compound (BIA)

| Compound | Organism | MIC Range (µM) |

|---|---|---|

| BIA | Helicobacter pylori (1 reference strain, 6 clinical isolates) | 20 - 164 |

Antibacterial Efficacy

The benzimidazole nucleus is a well-established pharmacophore known for its broad-spectrum antimicrobial properties. ontosight.ainih.govsigmaaldrich.com Derivatives of this compound have been synthesized and evaluated for their potential to combat various bacterial strains.

Research has demonstrated that certain derivatives of 2-(2'-pyridyl) benzimidazole exhibit encouraging antibacterial activity. euacademic.org While the parent compound showed no activity, some of its derivatives were effective against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, and Shigella flexenari. euacademic.org In another study, novel pyridyl benzimidazoles incorporating 4-thiazolidinone (B1220212) moieties were synthesized and screened. benthamdirect.com One particular compound, 6m , emerged as a potent antibacterial agent. benthamdirect.com Structure-activity relationship (SAR) studies have indicated that the presence of electron-donating groups can significantly enhance the antibacterial activity of these compounds. benthamdirect.com

Furthermore, rhenium(I) complexes based on 2-(2′-pyridyl)benzimidazole derivatives have been tested against a panel of bacteria. nih.gov These complexes, particularly compound 5 , showed activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov It is noteworthy that some benzimidazole derivatives have shown efficacy against multidrug-resistant bacterial strains. nih.gov

The table below summarizes the antibacterial activity of selected 2-(Pyridyl)benzimidazole derivatives.

| Compound/Derivative | Bacterial Strains Tested | Activity Level | Reference |

| Derivatives of 2-(2'-pyridyl) benzimidazole | S. aureus, B. subtilis, E. coli, P. aeruginosa, S. typhi, S. flexenari | Encouraging | euacademic.org |

| 6m (a pyridyl benzimidazole with 4-thiazolidinone) | Gram-positive and Gram-negative bacteria | Potent | benthamdirect.com |

| Compound 5 (a Rhenium(I) complex) | Staphylococcus aureus (Gram-positive) | Active | nih.gov |

Antifungal Properties

In addition to antibacterial effects, the antifungal potential of this compound derivatives has been a key area of investigation. nih.gov The benzimidazole scaffold is known to be present in several antifungal drugs. nih.gov

Studies on derivatives of 2-(2'-pyridyl) benzimidazole have shown that while some compounds exhibited moderate antifungal activity, one derivative, compound 2 , was particularly effective at killing Fusarium solani. euacademic.org However, these derivatives showed no activity against Candida albicans and Candida glabrata. euacademic.org In contrast, other research on pyridyl benzimidazoles with 4-thiazolidinone moieties identified compound 6n as a highly active antifungal agent. benthamdirect.com

Rhenium(I) complexes of 2-(2′-pyridyl)benzimidazole have also been evaluated for their antifungal properties against Candida albicans and Cryptococcus neoformans. nih.gov

The antifungal activity of selected derivatives is highlighted in the table below.

| Compound/Derivative | Fungal Strains Tested | Activity Level | Reference |

| Compound 2 (a derivative of 2-(2'-pyridyl) benzimidazole) | Fusarium solani | Significant | euacademic.org |

| Compound 6n (a pyridyl benzimidazole with 4-thiazolidinone) | C. albicans, A. niger, A. clavatus | Most Active | benthamdirect.com |

| Rhenium(I) complexes | Candida albicans, Cryptococcus neoformans | Tested | nih.gov |

Antiviral Properties

The benzimidazole core is a component of some clinically used antiviral drugs. researchgate.net Consequently, research has been directed towards exploring the antiviral capabilities of this compound and its analogues. ontosight.aigoogle.com

Derivatives of 2-(4-pyridylaminomethyl)-benzimidazole have been identified as having antiviral activity. google.com Specifically, 2-pyridyl-1H-benzimidazole-4-carboxamide derivatives have shown efficacy against Coxsackievirus B3 (CVB3). hep.com.cn One of the most promising compounds from a study on 2-substituent-1H-benzimidazole-4-carboxamides was (l)-2-(pyridin-2-yl)-N-(2-(4-nitrophenyl)pentan-3-yl)-1H-benzimidazole-4-carboxamide (16) , which demonstrated high antiviral potency. researchgate.net

Anticancer and Antitumor Potential

A significant body of research has focused on the anticancer and antitumor properties of this compound derivatives. ontosight.aiontosight.aichemimpex.com These compounds have shown potential in inhibiting the growth of various cancer cell lines. ontosight.aichemimpex.com

One area of interest is their role as protein kinase inhibitors. nih.gov For instance, compound 5 , a 2-(4-pyridyl)-benzimidazole derivative, was identified as a potent inhibitor of protein kinase N2 (PKN2), a kinase implicated in several types of cancer. nih.gov This compound exhibited an IC50 of 0.064 μM against PKN2. nih.gov

Furthermore, benzimidazole derivatives bearing a pyridyl/pyrimidinyl piperazine (B1678402) moiety have demonstrated antitumor activity against A549 lung adenocarcinoma and C6 rat glioma cell lines. nih.gov Compounds 2e , 2f , and 2k from this series were identified as the most active agents. nih.gov

Zinc coordination compounds of 2-(pyridin-4-yl)-1H-benzimidazole have also been synthesized and evaluated for their anticancer potential. mdpi.com These complexes showed significant activity against glioblastoma (T98G), neuroblastoma (SK-N-AS), and lung adenocarcinoma (A549) cell lines, with their anticancer activity being significantly increased upon conversion from free ligands to coordination compounds. mdpi.com

The antiproliferative effects of copper(II) complexes containing benzimidazole and pyridyl ligands have also been investigated. arabjchem.org A novel copper(II) complex demonstrated superior inhibitory effects against DU145 prostate cancer cells compared to its constituent ligands, with IC50 values of 37.0, 21.1, and 10.0 µM for 24, 48, and 72-hour treatments, respectively. arabjchem.org

The table below presents a summary of the anticancer research findings.

| Compound/Derivative | Cancer Cell Line(s) | Mechanism/Activity | Reference |

| Compound 5 | Various (implicated with PKN2) | PKN2 inhibitor (IC50 = 0.064 μM) | nih.gov |

| Compounds 2e, 2f, 2k | A549 lung adenocarcinoma, C6 rat glioma | Antitumor agents | nih.gov |

| Zinc coordination compounds | T98G glioblastoma, SK-N-AS neuroblastoma, A549 lung adenocarcinoma | Anticancer activity | mdpi.com |

| Copper(II) complex | DU145 prostate cancer | Antiproliferative (IC50 of 10.0 µM at 72h) | arabjchem.org |

Antiparasitic and Anthelmintic Activities

The benzimidazole structure is central to many anthelmintic drugs. nih.gov Research into this compound derivatives has also explored their potential against various parasites.

While specific studies focusing solely on the antiparasitic and anthelmintic activities of this compound were not predominant in the initial search, the broader class of benzimidazoles is well-documented for these properties. nih.gov For example, pyrimido[1,6-a]benzimidazole (B15491095) derivatives have been evaluated for their antiamoebic activity against Entamoeba histolytica, with several compounds showing good in vitro activity. nih.gov

Other Pharmacological Activities

Anti-inflammatory and Analgesic Research

The anti-inflammatory and analgesic potential of this compound and its derivatives is another significant area of pharmacological investigation. ontosight.ainih.govrjpbcs.com Benzimidazoles have been found to possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases. ontosight.ai

Several studies have synthesized and evaluated benzimidazole derivatives for their anti-inflammatory and analgesic effects. For instance, N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole derivatives showed encouraging anti-inflammatory activity, with some compounds achieving a 31.34% to 37.31% reduction in edema in rat paw edema models. nih.gov Similarly, 2-substituted 3-acetic acid benzimidazole derivatives have demonstrated significant analgesic activity in acetic acid-induced writhing models and anti-inflammatory effects by inhibiting protein denaturation. rjpbcs.com One derivative, 2-((p-Chlorostyryl) 3-acetic acid) 1H benzimidazole , was found to be equipotent to Indomethacin at a 50 mg/kg dose. rjpbcs.com

Research into pyrimido[1,6-a]benzimidazole derivatives also revealed anti-inflammatory and analgesic properties, with compound 2c exhibiting good anti-inflammatory (46% inhibition) and mild analgesic activity. nih.gov Furthermore, some 2-(substituted-pyridinyl)benzimidazoles have been specifically synthesized and evaluated for their anti-inflammatory activity. acs.org

The table below summarizes the anti-inflammatory and analgesic research findings.

| Compound/Derivative | Activity | Research Model/Assay | Key Finding | Reference |

| N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole derivatives | Anti-inflammatory | Carrageenan-induced paw edema | 31.34% - 37.31% edema reduction | nih.gov |

| 2-((p-Chlorostyryl) 3-acetic acid) 1H benzimidazole | Analgesic & Anti-inflammatory | Acetic acid-induced writhing & Protein denaturation inhibition | Equipotent to Indomethacin | rjpbcs.com |

| Compound 2c (a pyrimido[1,6-a]benzimidazole) | Anti-inflammatory & Analgesic | Not specified | 46% anti-inflammatory inhibition | nih.gov |

Antioxidant and Antiglycation Properties

The benzimidazole scaffold, a key component of this compound, is a recognized pharmacophore in the development of antioxidant compounds. Research into various benzimidazole derivatives has demonstrated their capacity to scavenge free radicals and inhibit lipid peroxidation, processes implicated in a range of human diseases. The antioxidant potential often stems from the ability of the benzimidazole nucleus and its substituents to donate hydrogen atoms or electrons to reactive oxygen species.

Studies on 2-substituted benzimidazole derivatives have explored their antioxidant effects through various in vitro assays. For instance, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is commonly used to evaluate the antiradical activity of these compounds. In this assay, the ability of the compound to bleach the stable DPPH radical is measured spectrophotometrically. While many studies focus on a range of derivatives, research has specifically touched upon those with a pyridinyl group at the 2-position. For example, derivatives of 2-(4-pyridinyl)-1H-benzimidazole have been synthesized and evaluated for their antioxidant properties. One study reported that while some benzimidazole derivatives showed very good antioxidant capacity, the specific activity can be highly dependent on the other substituents on the benzimidazole ring. nih.gov

In addition to antioxidant activity, the related process of antiglycation has been a subject of investigation for benzimidazole-containing compounds. Glycation is the non-enzymatic reaction between proteins and reducing sugars, leading to the formation of Advanced Glycation End-products (AGEs), which contribute to diabetic complications and aging. Benzimidazole and imidazo[4,5-b]pyridine derivatives have shown potential as antiglycation agents. cardiff.ac.ukajrconline.org For instance, certain benzohydrazide (B10538) derivatives of imidazo[4,5-b]pyridine have been identified as potent inhibitors of glycation, with some di- and trihydroxy substituted compounds showing significant activity. cardiff.ac.uk While direct data on this compound is part of a broader research area, the findings for structurally similar compounds suggest its potential in mitigating glycation.

Table 1: Antioxidant Activity of Selected Benzimidazole Derivatives

| Compound | Assay | Activity (IC50) | Reference Compound (IC50) |

|---|---|---|---|

| 2-(Aryl)-6-morpholin-4-yl-1H-benzimidazole derivative | DPPH Scavenging | Potent Activity | - |

| 2-(4-Nitrobenzyl)-1H-benzimidazole derivative | Xanthine Oxidase Inhibition | 12.30 ± 0.33 µg/ml | - |

| 1,3,4-Oxadiazole derivative with benzimidazole nucleus | DPPH Scavenging | Moderately active at higher concentrations | Ascorbic acid |

Cardioprotective and Anti-Heart Failure Research

The benzimidazole structure is present in several cardiovascular drugs, indicating the scaffold's therapeutic potential in this area. A notable example is Pimobendan, a benzimidazole-pyridazinone derivative used in the management of heart failure. psu.edunih.gov It acts as a calcium sensitizer (B1316253) and a selective inhibitor of phosphodiesterase III (PDE3), leading to positive inotropic effects and vasodilation. nih.gov This demonstrates that the benzimidazole core can be effectively utilized to develop agents targeting cardiovascular diseases.

Research into 2-(4-pyridyl)-benzimidazoles has identified their activity as inhibitors of Protein Kinase N2 (PKN2). nih.govresearchgate.net PKN kinases are involved in various cellular functions and have been implicated in heart failure. researchgate.netmdpi.com The inhibition of PKN2 by derivatives of 2-(4-pyridyl)-benzimidazole suggests a potential mechanism through which this class of compounds could exert cardioprotective effects. The development of selective PKN2 inhibitors is an active area of research for its potential in treating cancer and heart failure. nih.govresearchgate.net While direct in-vivo studies on the cardioprotective effects of this compound are not extensively detailed in the provided context, its role as a PKN2 inhibitor provides a strong rationale for its investigation in heart failure models. The link between inhibiting this specific protein kinase and cardiovascular function underscores the potential of this compound as a lead compound for novel cardioprotective therapies. ekb.eg

Immunomodulatory Research (e.g., Inflammation)

The this compound scaffold has been a focal point in the search for new anti-inflammatory agents. The benzimidazole nucleus itself is a common feature in many compounds with anti-inflammatory properties, and the addition of a pyridyl group at the 2-position has been explored to modulate this activity. researchgate.net Research has shown that 2-(substituted-pyridinyl)benzimidazoles can exhibit significant anti-inflammatory effects, suggesting that this class of compounds may act by inhibiting key mediators of the inflammatory response. jmpas.com

One of the primary mechanisms by which non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation. Studies on various benzimidazole derivatives have demonstrated their potential as selective COX-2 inhibitors. jmpas.comtandfonline.comresearchgate.netnih.gov For instance, certain benzimidazole-thiazole hybrids have shown potent dual inhibition of COX-2 and 15-LOX enzymes. tandfonline.com The anti-inflammatory effect of some benzimidazole derivatives in carrageenan-induced paw edema models suggests their mechanism of action may involve the inhibition of prostaglandin (B15479496) synthesis. researchgate.net Furthermore, the inhibition of Protein Kinase N2 (PKN2) by 2-(4-pyridyl)-benzimidazoles also points towards a potential immunomodulatory role, as PKNs are reportedly involved in inflammation. nih.govresearchgate.net

Table 2: Anti-inflammatory Activity of Selected Benzimidazole Derivatives

| Compound Derivative | Target/Assay | Activity (IC50) | Reference Compound (IC50) |

|---|---|---|---|

| 1,3,4-Oxadiazol-2-yl)thio)ethan-1-one with pyridyl substitution | Carrageenan-induced rat paw edema (% inhibition) | 63.35% | Diclofenac (68.94%) |

| Benzimidazole-thiazole hybrid (15b) | COX-2 Inhibition | 0.045 µM | Celecoxib (0.045 µM) |

| Benzimidazole pyrimidine (B1678525) hybrid (19) | COX-1 Inhibition | 2.76 µM | - |

| Benzimidazole pyrimidine hybrid (19) | COX-2 Inhibition | 7.47 µM | - |

Interactions with Biological Macromolecules

DNA Binding and Cleavage Mechanisms

The interaction of small molecules with DNA is a cornerstone of the development of new therapeutic agents, particularly in cancer chemotherapy. The benzimidazole scaffold, being isostructural with naturally occurring nucleotides, is a prime candidate for DNA binding. rsc.org Derivatives of this compound have been investigated for their ability to bind to and, in some cases, cleave DNA.

The binding of these compounds to DNA can occur through various modes, including intercalation between base pairs, groove binding, or a combination of both. The planar aromatic structure of the pyridyl-benzimidazole system is favorable for intercalative binding. scispace.com Studies on copper complexes of pyridine-benzimidazole ligands have shown strong binding to DNA, with binding constants (Kb) in the order of 10^4 to 10^6 M-1. scispace.comscience.gov These interactions can be studied using techniques such as UV-visible absorption titration, fluorescence spectroscopy, and viscosity measurements. scispace.com For example, upon binding to DNA, a hypochromic effect (decrease in absorption intensity) and a red shift in the absorption maximum are often observed. scispace.com

Furthermore, some metal complexes of pyridyl-benzimidazole derivatives have demonstrated the ability to cleave DNA. scispace.com This cleavage can occur through oxidative or hydrolytic pathways. In the presence of a reducing agent like ascorbic acid or an activator like hydrogen peroxide, these complexes can generate reactive oxygen species (ROS) that lead to the cleavage of the phosphodiester backbone of DNA. scispace.com The efficiency of DNA cleavage can be monitored by gel electrophoresis, observing the conversion of supercoiled plasmid DNA (Form I) to its nicked (Form II) and linear (Form III) forms.

Table 3: DNA Interaction Parameters for Pyridyl-Benzimidazole Derivatives

| Compound/Complex | DNA Type | Binding Constant (Kb) (M-1) | Binding Mode |

|---|---|---|---|

| [Cu(bpbb)0.5·Cl·SCN]·(CH3OH) (bpbb = 4,4′-bis((2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)methyl)biphenyl) | - | 2.70 x 10^6 (Kapp) | Intercalation |

| Ni(Bzimpy)Phen2 (Bzimpy = 2,6-bis(benzimidazol-2-yl)pyridine) | CT-DNA | - | Intercalation |

| Ni(Bzimpy)(DPPZ)2 | CT-DNA | - | Intercalation (stronger than phen complex) |

Protein Binding and Target Elucidation

The biological effects of this compound and its derivatives are mediated through their interaction with specific protein targets. Elucidating these targets and understanding the binding interactions at a molecular level is crucial for drug development. The benzimidazole scaffold has been shown to interact with a variety of proteins, including enzymes and receptors.

A significant area of research for 2-(4-pyridyl)-benzimidazoles has been their role as protein kinase inhibitors. nih.govresearchgate.net One key target identified is Protein Kinase N2 (PKN2), an enzyme implicated in cancer, inflammation, and heart failure. nih.govresearchgate.net A derivative, N-Phenyl-2-(4-pyridyl)-1H-benzimidazole-4-carboxamide (compound 5 in the study), was validated as a potent PKN2 inhibitor with a Ki value of 0.032 µM and demonstrated 17-fold selectivity over the closely related PKN1. researchgate.net Structure-activity relationship (SAR) studies have revealed that the 4'-pyridyl ring likely acts as a hinge binder in the ATP-binding pocket of the kinase, and modifications to this group can significantly impact activity. researchgate.net

Beyond PKN2, other protein targets for pyridyl-benzimidazole derivatives have been identified. For example, a series of 2-pyridylbenzimidazoles displayed high affinity for the CB1 cannabinoid receptor, with some compounds exhibiting Ki values in the nanomolar range. scispace.com Additionally, derivatives of 2-amidobenzimidazole have been shown to inhibit protein kinase CK1 delta with IC50 values in the low micromolar to nanomolar range. These findings highlight the versatility of the this compound scaffold in targeting different protein families, paving the way for the development of selective inhibitors for various therapeutic applications.

Table 4: Protein Binding and Inhibition Data for this compound Derivatives

| Derivative | Protein Target | IC50 (µM) | Ki (µM) |

|---|---|---|---|

| N-Phenyl-2-(4-pyridyl)-1H-benzimidazole-4-carboxamide | PKN2 | 0.064 | 0.032 |

| N-Phenyl-2-(4-pyridyl)-1H-benzimidazole-4-carboxamide | PKN1 | 0.91 | 0.500 |

| 6-Bromo-N-phenyl-2-(4-pyridyl)-1H-benzimidazole-4-carboxamide | PKN2 | 0.17 | 0.093 |

| 6-Bromo-N-phenyl-2-(4-pyridyl)-1H-benzimidazole-4-carboxamide | PKN1 | 4.5 | 2.4 |

| JM-39 (a 2-pyridylbenzimidazole derivative) | CB1 Receptor | - | 0.00053 |

Development of Functionalized Polymers and Nanomaterials

This compound is a key monomer in the synthesis of specialized polymers, particularly polybenzimidazoles (PBIs), and a functional ligand for creating advanced nanomaterials. Its incorporation into polymer backbones or coordination with metal centers in nanomaterials often imparts desirable properties such as high thermal stability, specific ionic conductivity, and catalytic activity. chemimpex.combenicewiczgroup.com

Polybenzimidazoles (PBIs): Pyridine-based polybenzimidazoles are a class of high-performance polymers known for their exceptional thermal and chemical stability. The synthesis of these polymers can be achieved through the polycondensation of pyridine dicarboxylic acids with tetraamine (B13775644) monomers like 3,3′,4,4′-tetraaminobiphenyl (TAB) in polyphosphoric acid (PPA). benicewiczgroup.com The resulting polymers, such as poly[2,2'-(pyridine-2,5-diyl)-5,5'-bibenzimidazole], exhibit high molecular weights and are suitable for producing robust membranes. benicewiczgroup.com These membranes, when doped with phosphoric acid, show significant potential for use in high-temperature polymer electrolyte membrane fuel cells (HT-PEMFCs) due to their ability to conduct protons at elevated temperatures. benicewiczgroup.com

The properties of these polymers can be tuned by altering the substitution pattern on the pyridine ring of the dicarboxylic acid monomer. benicewiczgroup.com This synthetic versatility allows for the systematic study and optimization of polymer characteristics for specific applications. benicewiczgroup.com

| Polymer Precursor Monomers | Polymer Structure | Inherent Viscosity (dL/g) | Decomposition Temp. (°C) |

| 3,3′,4,4′-Tetraaminobiphenyl + 2,5-Pyridine dicarboxylic acid | Poly[2,2'-(pyridine-2,5-diyl)-5,5'-bibenzimidazole] | 1.98 | >600 |

| 3,3′,4,4′-Tetraaminobiphenyl + 2,6-Pyridine dicarboxylic acid | Poly[2,2'-(pyridine-2,6-diyl)-5,5'-bibenzimidazole] | 2.15 | >600 |

| 3,3′,4,4′-Tetraaminobiphenyl + 3,5-Pyridine dicarboxylic acid | Poly[2,2'-(pyridine-3,5-diyl)-5,5'-bibenzimidazole] | 1.85 | >600 |

| Data sourced from studies on pyridine-based polybenzimidazoles synthesized using the PPA process. benicewiczgroup.com |

Functionalized Nanomaterials: The compound's role extends to the creation of functionalized nanomaterials, including metal-organic frameworks (MOFs) and polymer-nanoclay composites. acs.orgmdpi.com In MOFs, this compound or its derivatives can act as the organic linker, connecting metal nodes to form porous, crystalline structures. researchgate.net These materials are investigated for gas storage, separation, and catalysis. nih.gov For instance, a porous Cu(I)-MOF constructed using a derivative, 1-benzimidazolyl-3,5-bis(4-pyridyl)benzene, demonstrated sensitivity to water and formaldehyde, highlighting the role of the pyridyl-benzimidazole moiety in creating functional sensor materials. researchgate.net

In another application, poly(2,5-benzimidazole) has been grafted onto montmorillonite nanoclay to create composite membranes. acs.org These nanocomposites, when blended with other polymers like sulfonated poly(vinyl chloride) and doped with phosphoric acid, are developed for use in HT-PEMFCs, showing the versatility of benzimidazole-based structures in advanced energy applications. acs.org

Catalytic Applications Beyond Synthesis

The nitrogen atoms in both the pyridine and benzimidazole rings of this compound make it an excellent ligand for coordinating with various metal centers. chemimpex.com The resulting metal complexes often exhibit significant catalytic activity in a range of organic transformations. researchgate.net These applications leverage the stable and well-defined coordination environment provided by the ligand to facilitate reactions.

Heterogeneous Catalysis with MOFs: Metal-organic frameworks that incorporate pyridyl-benzimidazole-type linkers can function as robust heterogeneous catalysts. The defined porous structure and the presence of both Lewis acidic metal sites and Lewis basic nitrogen sites within the framework can create a synergistic catalytic environment. acs.org For example, a 2D zinc-based MOF utilizing a flexible N-donor linker with pyridyl groups was shown to be an effective catalyst for the cycloaddition of CO₂ with various epoxides to form cyclic carbonates. acs.org The same catalyst was also active in cyanosilylation reactions. acs.org The catalyst's performance is attributed to the cooperative action of the open Lewis acidic zinc centers and the Lewis basic nitrogen atoms of the pyridyl groups. acs.org

| Catalytic Reaction | Substrate | Catalyst | Conditions | Conversion (%) |

| CO₂ Cycloaddition | Styrene Oxide | {[Zn₂(4-tpom)₂(oxdz)₂]·4H₂O}n | CO₂ (1 atm), TBAB, 80 °C, 12 h | 99 |

| CO₂ Cycloaddition | Propylene Oxide | {[Zn₂(4-tpom)₂(oxdz)₂]·4H₂O}n | CO₂ (1 atm), TBAB, 80 °C, 12 h | >99 |

| Cyanosilylation | Benzaldehyde | {[Zn₂(4-tpom)₂(oxdz)₂]·4H₂O}n | TMSCN, RT, 12 h | 96 |